2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system that includes a triazole ring and a pyridine ring The presence of a methoxyphenyl group at the 2-position of the triazole ring adds to its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine involves a microwave-mediated, catalyst-free synthesis. This method utilizes enaminonitriles and benzohydrazides in a tandem reaction. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The reaction is carried out under microwave irradiation, which significantly reduces the reaction time and improves the yield .
Industrial Production Methods
Industrial production of this compound can be scaled up using the same microwave-mediated method. The process involves the use of enaminonitriles and benzohydrazides as starting materials, with the reaction being conducted in a microwave reactor. This method is eco-friendly and does not require the use of catalysts or additives, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound exhibits various biological activities, including acting as inverse agonists for RORγt, inhibitors for PHD-1, JAK1, and JAK2.
Material Sciences: The compound is utilized in the development of innovative materials due to its unique chemical properties.
Pharmaceutical Research: It is studied for its potential use in developing new drugs with antifungal, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, leading to reduced expression of target genes. As an inhibitor of PHD-1, JAK1, and JAK2, the compound interferes with the signaling pathways mediated by these enzymes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine: This compound contains nitro groups and exhibits high thermal stability and energetic properties.
1,2,4-Triazolo[4,3-a]pyridine: This compound has a similar fused ring system but differs in the position of the triazole ring.
Uniqueness
2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. Its ability to act as an inverse agonist and inhibitor for multiple targets makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
CAS No. |
89569-60-8 |
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Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H15N3O/c1-17-11-7-5-10(6-8-11)13-14-12-4-2-3-9-16(12)15-13/h5-8H,2-4,9H2,1H3 |
InChI Key |
YJAUZTVVJHDZIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3CCCCC3=N2 |
Origin of Product |
United States |
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